molecular formula C8H6BrNO2 B1293436 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one CAS No. 1017783-09-3

6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one

Cat. No. B1293436
M. Wt: 228.04 g/mol
InChI Key: SSTOTANBGDRSRF-UHFFFAOYSA-N
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Description

6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is a derivative of the benzoxazinone family, which is known for its diverse biological activities and uses in organic synthesis .

Synthesis Analysis

The synthesis of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one and its derivatives has been explored in several studies. For instance, the preparation of a series of 4H-3,1-benzoxazin-4-ones, including the 6-bromo derivative, has been described, highlighting its hypolipidemic properties . Another study focused on the reaction of 6-bromocyclohepta[b][1,4]benzoxazine with o-aminophenol, leading to various products with good yields, indicating the reactivity of the bromine atom at the 6-position . Additionally, the synthesis of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones from 6-bromo-2-substituted-benzoxazin-4-one has been reported, showcasing the versatility of the compound in creating pharmacologically interesting derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography. For example, the crystal structure of 3-amino-2-benzyl-6-bromo-1,2,4-triazin-5(2H)-one was elucidated, revealing extensive intermolecular hydrogen bonding . Although not directly related to 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one, this study provides insight into the structural characteristics that could be similar in the benzoxazinone derivatives.

Chemical Reactions Analysis

The reactivity of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one towards various nucleophiles has been investigated. It has been found to undergo unusual cleavage when reacted with o-phenylenediamine or anthranilic acid, leading to the formation of specific compounds . The bromination and nitration reactions of benzoxazinone derivatives have also been described, providing a pathway for further functionalization at specific positions on the ring system .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives have been studied, particularly in relation to their biological activities. The hypolipidemic effects of these compounds have been attributed to their ability to alter plasma lipid levels, with the bromine substitution at the 6-position playing a crucial role . The antiviral and cytotoxic activities of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones have also been evaluated, with some derivatives showing potential against Pox viruses .

Scientific Research Applications

  • Chemical Synthesis

    • Application : “6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one” is a chemical compound that can be used in the synthesis of various other compounds .
    • Method of Application : This compound is typically used in a laboratory setting, under controlled conditions. The exact method of application would depend on the specific synthesis process being used .
    • Results : The outcomes of these synthesis processes would be the creation of new compounds, which could have a variety of uses in different fields .
  • Catalysis

    • Application : A related compound, “N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide”, has been used as a catalyst in the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives .
    • Method of Application : This involves a condensation reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) and various arylaldehydes .
    • Results : The result of this process is the creation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives .
  • Antiproliferative Activities

    • Application : Some compounds related to “6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one” have shown antiproliferative activities against A549 cells .
    • Method of Application : These compounds were likely tested in a laboratory setting, using standard cell culture and assay techniques .
    • Results : Most of the target compounds exhibited remarkable antiproliferative activities against A549 cells .
  • Biochemical Reagent

    • Application : “6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one” can be used as a biochemical reagent .
    • Method of Application : This compound can be used in various biochemical experiments. The exact method of application would depend on the specific experiment being conducted .
    • Results : The outcomes of these experiments could vary widely, depending on the nature of the experiment .
  • Catalyst in Multi-component Reaction

    • Application : A related compound, “N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide”, has been used as a catalyst in the synthesis of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives .
    • Method of Application : This involves a one-pot multi-component reaction (MCR) in water .
    • Results : The result of this process is the creation of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives .
  • Pharmacological Activities

    • Application : Some 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which are related to “6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one”, have shown various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and more .
    • Method of Application : These compounds were likely tested in a laboratory setting, using standard cell culture and assay techniques .
    • Results : The outcomes of these experiments could vary widely, depending on the nature of the experiment .
  • Pharmaceutical Intermediate

    • Application : “6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one” can be used as an intermediate in the synthesis of various pharmaceutical compounds .
    • Method of Application : This compound can be used in various chemical reactions to produce other compounds. The exact method of application would depend on the specific synthesis process being used .
    • Results : The outcomes of these synthesis processes would be the creation of new pharmaceutical compounds, which could have a variety of uses in medicine .
  • Material Science

    • Application : “6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one” can be used in material science for the synthesis of new materials .
    • Method of Application : This compound can be used in various material synthesis processes. The exact method of application would depend on the specific process being used .
    • Results : The outcomes of these processes would be the creation of new materials, which could have a variety of uses in different fields .
  • Biochemical Research

    • Application : “6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one” can be used as a biochemical reagent in life science research .
    • Method of Application : This compound can be used in various biochemical experiments. The exact method of application would depend on the specific experiment being conducted .
    • Results : The outcomes of these experiments could vary widely, depending on the nature of the experiment .

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral . It has the signal word “Warning” and the hazard statements H302 . Precautionary statements include P301 + P312 + P330 . It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-bromo-1,4-dihydro-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-6-1-2-7-5(3-6)4-12-8(11)10-7/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTOTANBGDRSRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)NC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649792
Record name 6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one

CAS RN

1017783-09-3
Record name 6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (2-amino-5-bromophenyl)methanol (772 mg, 3.8 mmol) in 15 ml THF was added triphosgene (1.03 g, 3.8 mmol) under nitrogen. After precipitation of a colorless solid, stirring was continued for 20 min before water was added. The solution was extracted several times with ethyl acetate. The combined organic layers were washed with brine, dried over MgSO4 and evaporated, affording 6-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one (830 mg, 3.64 mmol, 96%) as colorless solid.
Quantity
772 mg
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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